ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a cyano group, and an ethyl ester functional group. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyanoacetylation of amines, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl pyridine-2-carboxylate: This compound has a similar pyridine core but lacks the thieno and cyano groups, making it less complex.
Indole derivatives: These compounds also contain heterocyclic cores and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-2-25-18(24)22-8-7-13-14(9-20)17(26-15(13)10-22)21-16(23)11-3-5-12(19)6-4-11/h3-6H,2,7-8,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMRNXISNATJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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